molecular formula C19H19N3OS B2438680 2-[(4-methylbenzyl)amino]-2-phenyl-N-(1,3-thiazol-2-yl)acetamide CAS No. 1031703-61-3

2-[(4-methylbenzyl)amino]-2-phenyl-N-(1,3-thiazol-2-yl)acetamide

Cat. No.: B2438680
CAS No.: 1031703-61-3
M. Wt: 337.44
InChI Key: RYRYLYRNUGNBLB-UHFFFAOYSA-N
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Description

2-[(4-methylbenzyl)amino]-2-phenyl-N-(1,3-thiazol-2-yl)acetamide is a compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. These compounds are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties .

Scientific Research Applications

2-[(4-methylbenzyl)amino]-2-phenyl-N-(1,3-thiazol-2-yl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its therapeutic potential in treating various diseases, including infections and cancer.

    Industry: Utilized in the development of new materials and chemical processes

Future Directions

Given the interest in thiazole derivatives in medicinal chemistry, this compound could be a subject of future research. Studies could explore its synthesis, characterize its physical and chemical properties, investigate its reactivity, and evaluate its potential biological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-methylbenzyl)amino]-2-phenyl-N-(1,3-thiazol-2-yl)acetamide typically involves the reaction of 2-phenyl-N-(1,3-thiazol-2-yl)acetamide with 4-methylbenzylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized to ensure high yield and purity of the final product. Quality control measures, such as chromatography and spectroscopy, are employed to monitor the synthesis and ensure consistency .

Chemical Reactions Analysis

Types of Reactions

2-[(4-methylbenzyl)amino]-2-phenyl-N-(1,3-thiazol-2-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(4-methylbenzyl)amino]-2-phenyl-N-(1,3-thiazol-2-yl)acetamide is unique due to its specific structure, which combines the thiazole ring with a phenyl and 4-methylbenzyl group. This unique structure may confer distinct biological activities and therapeutic potential compared to other thiazole derivatives .

Properties

IUPAC Name

2-[(4-methylphenyl)methylamino]-2-phenyl-N-(1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3OS/c1-14-7-9-15(10-8-14)13-21-17(16-5-3-2-4-6-16)18(23)22-19-20-11-12-24-19/h2-12,17,21H,13H2,1H3,(H,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYRYLYRNUGNBLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(C2=CC=CC=C2)C(=O)NC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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